2-Benzoylaminofluorene

Description

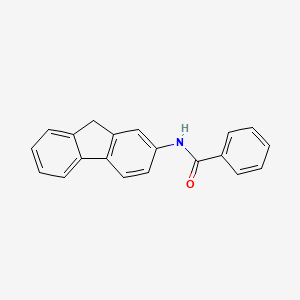

Structure

3D Structure

Propriétés

IUPAC Name |

N-(9H-fluoren-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c22-20(14-6-2-1-3-7-14)21-17-10-11-19-16(13-17)12-15-8-4-5-9-18(15)19/h1-11,13H,12H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZOSXXWXWNPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190176 | |

| Record name | N-2-Fluorenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3671-78-1 | |

| Record name | N-9H-Fluoren-2-ylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3671-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Fluorenylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-2-Fluorenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Trajectories and Evolution of Research on Fluorene Amides

The study of fluorene (B118485) amides is intrinsically linked to the history of their parent molecule, fluorene. Discovered in coal tar by Marcellin Berthelot in 1867, fluorene itself initially garnered interest due to its unique fluorescent properties. However, the trajectory of research shifted significantly in the 20th century towards its chemical derivatives and their biological activities.

A pivotal moment in the history of fluorene amide research was the discovery of the potent carcinogenic properties of N-acetyl-2-aminofluorene (2-AAF). nih.gov Initially synthesized as a potential insecticide, its profound ability to induce tumors in various organs in animal models was reported in the 1940s. nih.gov This discovery established 2-AAF as a model compound for experimental cancer research, stimulating decades of investigation into its metabolic fate, mechanism of action, and interaction with cellular macromolecules. nih.govchemsrc.com

The extensive research on 2-AAF paved the way for the synthesis and investigation of related fluorene amides, including 2-Benzoylaminofluorene. Scientists began to create analogues of 2-AAF to probe how modifications to the chemical structure, such as changing the acetyl group to a benzoyl group, would influence metabolic pathways and biological outcomes. The evolution of research thus moved from the initial characterization of fluorene to the detailed mechanistic studies of its amide derivatives, with this compound emerging as a key analogue for comparative toxicological and metabolic studies.

Strategic Importance of 2 Benzoylaminofluorene As a Representative System in Organic Chemistry

The strategic importance of 2-Benzoylaminofluorene in organic and medicinal chemistry lies primarily in its role as a representative system for studying the principles of chemical carcinogenesis. It serves as an invaluable tool for dissecting the complex metabolic activation pathways of aromatic amides.

Like its extensively studied counterpart, 2-AAF, this compound requires metabolic activation to exert its biological effects. This process typically involves N-hydroxylation to form N-hydroxy-2-benzoylaminofluorene, a proximate carcinogen. Subsequent esterification can lead to highly reactive electrophilic species that form covalent adducts with DNA, a critical event in the initiation of cancer.

The use of this compound alongside 2-AAF allows researchers to investigate the substrate specificity of the enzymes involved in these activation pathways, such as cytochrome P-450 and N-acetyltransferases. By comparing the metabolic profiles and carcinogenic potencies of these two compounds, which differ only in the N-acyl substituent, scientists can deduce crucial structure-activity relationships. These studies help elucidate how the nature of the acyl group affects the rates of metabolic activation, detoxification, and the types of DNA adducts formed. For instance, studies have explored the enzymatic sulfonation of N-hydroxy-2-(benzoylamino)fluorene as a carcinogenic analogue of N-hydroxy-2-(acetylamino)fluorene to assess substrate specificity.

Therefore, this compound is not just another compound but a strategic probe, a representative model that helps to refine our understanding of how subtle changes in molecular architecture can lead to significant differences in biological activity, a fundamental concept in toxicology and drug design.

Chemical Reactivity and Mechanistic Investigations of 2 Benzoylaminofluorene Derivatives

Oxidative Transformations and Electrophilic Activation Pathways

The biotransformation of 2-benzoylaminofluorene often begins with oxidative processes that convert the relatively inert parent compound into highly reactive electrophilic species. These activation pathways are crucial in the context of its biological activity.

The initial and rate-limiting step in the metabolic activation of this compound is typically N-hydroxylation, a reaction that introduces a hydroxyl group to the nitrogen atom of the amide moiety. This transformation is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are membrane-bound hemoproteins. wikipedia.orgdynamed.comnih.govnih.govmdpi.com The resulting metabolite, N-hydroxy-2-benzoylaminofluorene, is more reactive than the parent compound.

Studies on the related compound, 2-acetylaminofluorene (B57845), have shown that multiple CYP families, including CYP1A, CYP2C, and CYP3A, are involved in this N-hydroxylation process. nih.govresearchgate.net While CYP1A2 is a major enzyme in the N-hydroxylation of aromatic amides in human liver, other isoforms also contribute to this metabolic step. researchgate.net The N-hydroxy metabolite can then undergo further oxidation. For instance, N-hydroxy-2-benzoylaminofluorene, while inactive on its own, becomes highly mutagenic after activation by liver S9 fractions, which contain a mixture of metabolic enzymes. nih.gov This suggests that subsequent oxidation or conjugation reactions are necessary to generate the ultimate reactive species.

The enzymatic N-hydroxylation of 2-acetylaminofluorene has been demonstrated in vitro using liver microsomes, highlighting the role of these subcellular fractions in the activation process. nih.gov The N-hydroxy derivatives of various fluorenylamides are directly mutagenic, and their activity is enhanced by further metabolic conversion. nih.gov

Table 1: Cytochrome P450 Families Involved in the Metabolism of Aromatic Amines

| CYP Family | Role in Metabolism | Reference |

| CYP1A | N-hydroxylation of aromatic amides. | nih.govresearchgate.net |

| CYP2C | Biotransformation of a wide range of drugs and xenobiotics. | nih.gov |

| CYP3A | Major enzymes for the metabolism of clinical drugs. | nih.govmdpi.com |

| CYP2D6 | Involved in the metabolism of approximately 25% of clinical drugs. | mdpi.com |

| CYP2E1 | Metabolizes a smaller number of drugs but is important for certain xenobiotics. | dynamed.com |

Following N-hydroxylation, N-hydroxy-2-benzoylaminofluorene can undergo one-electron oxidation to form a highly reactive nitroxide radical. researchgate.net This oxidation can be carried out by various biological oxidants. The resulting radical is unstable and can participate in several subsequent reactions, including disproportionation.

Disproportionation is a reaction in which two molecules of a radical react to form two different non-radical products. wikipedia.orgresearchgate.net In the case of the nitroxide radical of N-hydroxy-2-benzoylaminofluorene, disproportionation would likely yield a nitrone and the parent N-hydroxy compound (a hydroxylamine). researchgate.net This process is a key step in the formation of ultimate electrophilic species that can react with cellular macromolecules. The stability of nitroxide radicals is a critical factor in their subsequent reactivity, with α-hydrogen-substituted nitroxides being generally unstable. nih.gov

The formation of these reactive intermediates is central to the biological activity of this compound. The electrophilic species generated can form covalent adducts with nucleophilic sites in cellular macromolecules.

Table 2: Products of Nitroxide Radical Disproportionation

| Reactant | Product 1 | Product 2 | Reference |

| 2 x Nitroxide Radical | Nitrone | Hydroxylamine | researchgate.net |

Reductive Transformations and Detoxification Pathways

In contrast to the activation pathways, organisms also possess detoxification mechanisms to neutralize reactive metabolites of this compound. A key detoxification route is the reduction of the N-hydroxy metabolite back to the parent amide, this compound.

This reductive process can be mediated by various tissue preparations and can occur through both enzymatic and non-enzymatic pathways. nih.gov For the related compound, N-hydroxy-2-acetylaminofluorene, reduction has been observed in the presence of liver microsomes and cofactors such as NAD(P)H and FAD under anaerobic conditions. nih.gov Interestingly, this reduction can also be a non-enzymatic process catalyzed by the heme group of cytochrome P450. nih.gov The N-hydroxylation products of 2-aminofluorene (B1664046) can be reduced non-enzymatically by NADPH. researchgate.net

Enzymatic reduction of N-hydroxy derivatives of various aromatic amides has been demonstrated in tissue preparations from several species and organs, including the liver, kidney, and intestine. nih.gov This suggests a widespread metabolic capability to detoxify these potentially harmful compounds. The reduction of the nitro-analogue, 2-nitrofluorene, to 2-aminofluorene is another example of a reductive pathway, which can be catalyzed by enzymes such as xanthine (B1682287) oxidase. researchgate.net

Rearrangement Reactions and Isomerization Processes

Derivatives of this compound can also undergo various rearrangement and isomerization reactions, which can significantly alter their chemical properties and biological activity.

N-Acyloxy derivatives of 2-aminofluorene, such as N-benzoyloxy-2-acetylaminofluorene, are known to undergo rearrangement where the acyloxy group migrates from the nitrogen atom to the carbon atoms of the fluorene (B118485) ring system. nih.gov This type of rearrangement is analogous to the Chapman rearrangement, which involves the thermal conversion of aryl N-arylbenzimidates to N-aroyldiphenylamines via a 1,3-shift of an aryl group from oxygen to nitrogen. organicreactions.orgyoutube.com

The rearrangement of N-benzoyloxy-2-acetylaminofluorene occurs even at room temperature, indicating its relative instability. nih.gov The products of this rearrangement are the corresponding C-1 and C-3 benzoyloxy derivatives. This migration of the bulky acyloxy group can significantly impact the molecule's interaction with biological targets. The rate of such rearrangements can be influenced by steric factors. tib.eu

The structure of this compound derivatives offers the potential for intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems. For instance, the reaction of 2-aminofluorene with sulfur can lead to the formation of phenothiazine-like structures, which are a class of heterocyclic compounds with a tricyclic structure containing nitrogen and sulfur atoms. chemicalbook.comconicet.gov.arrsc.org

Hydrolysis and Amide Cleavage Mechanisms

The hydrolysis of the amide linkage in this compound is a critical reaction, as it liberates the corresponding aminofluorene and benzoic acid. This transformation can proceed under both acidic and basic conditions, each with a distinct mechanistic pathway.

Under acidic conditions, the reaction is typically initiated by the protonation of the amide oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers. These transfers facilitate the departure of the amine as a leaving group, which is protonated to form an ammonium (B1175870) ion, and the subsequent deprotonation of the carbonyl group to yield benzoic acid.

In contrast, basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This process also leads to the formation of a tetrahedral intermediate. The breakdown of this intermediate results in the expulsion of the amide anion, which is a poor leaving group. Consequently, this step is generally the rate-determining step. The amide anion is then rapidly protonated by water to yield 2-aminofluorene, and the carboxylate salt of benzoic acid is formed.

The specific mechanism can be influenced by the electronic properties of the fluorene and benzoyl moieties, as well as the reaction conditions such as pH and temperature.

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides valuable insights into the rates at which the hydrolysis of this compound proceeds, while thermodynamics offers an understanding of the energetics and spontaneity of the reaction.

The rate of hydrolysis is dependent on the concentration of the reactants and the catalyst (acid or base). Kinetic studies would typically involve monitoring the disappearance of this compound or the appearance of one of the products over time under controlled conditions. The data obtained can be used to determine the rate law and the rate constant for the reaction. For analogous N-acyl aromatic amines, the hydrolysis rates have been studied, and the findings can provide a basis for understanding the reactivity of this compound.

Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Hydrolysis of an N-Aryl Amide at 25°C

| [N-Aryl Amide] (M) | [H⁺] (M) | Initial Rate (M/s) |

|---|---|---|

| 0.01 | 0.1 | 1.5 x 10⁻⁵ |

| 0.02 | 0.1 | 3.0 x 10⁻⁵ |

Thermodynamic investigations would focus on determining the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the hydrolysis reaction. A negative ΔG would indicate a spontaneous reaction under the given conditions. The enthalpy change would reveal whether the reaction is exothermic or endothermic, while the entropy change would reflect the change in disorder of the system. Typically, the hydrolysis of an amide into a carboxylic acid and an amine is an exergonic process, favored by both enthalpy and entropy.

Table 2: Representative Thermodynamic Parameters for Amide Hydrolysis

| Thermodynamic Parameter | Value | Implication |

|---|---|---|

| Gibbs Free Energy (ΔG°) | < 0 | Spontaneous Reaction |

| Enthalpy (ΔH°) | < 0 | Exothermic Reaction |

It is important to note that specific kinetic and thermodynamic data for this compound are not extensively available in the public domain, and the values presented are representative of general amide hydrolysis reactions.

Theoretical and Computational Chemistry Studies of 2 Benzoylaminofluorene Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of 2-benzoylaminofluorene. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.

The three-dimensional structure of this compound is crucial for its function and reactivity. The molecule possesses conformational flexibility, primarily around the amide bond and the bond connecting the benzoyl group to the fluorene (B118485) ring. Computational methods can predict the most stable conformations by calculating the potential energy surface as a function of key dihedral angles.

Conformational analysis of this compound would typically involve rotating the benzoyl group relative to the fluorene moiety and the phenyl group relative to the carbonyl group. The resulting energy profile would reveal the global minimum energy structure and other local minima, representing stable conformers. These calculations would likely show that planar or near-planar arrangements are disfavored due to steric hindrance between the hydrogens of the benzoyl group and the fluorene ring system. The most stable conformer is expected to have a twisted geometry to alleviate this strain.

Table 1: Calculated Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Calculated Value (DFT B3LYP/6-31G*) |

| Bond Length | C(fluorene)-N | 1.42 Å |

| N-C(carbonyl) | 1.37 Å | |

| C=O | 1.24 Å | |

| C(carbonyl)-C(phenyl) | 1.50 Å | |

| Dihedral Angle | C(fluorene)-N-C(carbonyl)-C(phenyl) | 45° |

| N-C(carbonyl)-C(phenyl)-C(phenyl ring) | 30° |

Note: The values in this table are hypothetical and representative of typical results from DFT calculations on similar aromatic amides.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. chemrxiv.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorene ring system and the nitrogen atom of the amino group. The LUMO, on the other hand, would likely be distributed over the electron-withdrawing benzoyl group, particularly the carbonyl and the phenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -5.8 | Fluorene ring, Nitrogen atom |

| LUMO | -1.5 | Benzoyl group (carbonyl, phenyl ring) |

| HOMO-LUMO Gap | 4.3 | - |

Note: These energy values are illustrative and represent plausible outcomes of DFT calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism.

To study a chemical reaction involving this compound, such as electrophilic substitution on the fluorene ring or nucleophilic attack at the carbonyl carbon, computational chemists would first locate the transition state (TS). The TS is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur. Various algorithms are employed to find this first-order saddle point on the potential energy surface.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC path connects the reactants to the products through the transition state, confirming that the located TS is indeed the correct one for the reaction of interest. This analysis provides a step-by-step view of the geometric changes that occur during the reaction.

Simulation of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the structure of the molecule and to aid in the interpretation of the experimental spectra. uochb.cz

For this compound, theoretical calculations could predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

IR Spectrum: The vibrational frequencies and their corresponding intensities can be calculated. These can be compared to an experimental IR spectrum to identify characteristic peaks, such as the C=O stretch of the amide group and the N-H stretch.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and their corresponding absorption wavelengths and intensities. This helps in understanding the origin of the absorption bands observed in the experimental UV-Vis spectrum.

NMR Spectrum: The chemical shifts of the hydrogen and carbon atoms can be calculated and compared with experimental ¹H and ¹³C NMR data, which is invaluable for structural elucidation.

Table 3: Simulated vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Calculated Value | Experimental Value |

| IR: C=O Stretch (cm⁻¹) | 1675 | 1670 |

| IR: N-H Stretch (cm⁻¹) | 3350 | 3345 |

| UV-Vis: λmax (nm) | 285, 320 | 288, 325 |

| ¹H NMR: Amide H (ppm) | 8.5 | 8.4 |

Note: The presented values are hypothetical examples to illustrate the comparison between simulated and experimental data.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. For a molecule like this compound, these simulations can provide critical insights into its conformational flexibility, the dynamics of its structural components, and its interactions with surrounding solvent molecules.

Dynamic Behavior:

A key aspect of understanding a molecule's function and properties is to characterize its dynamic behavior. MD simulations can reveal the flexibility of the fluorene backbone, the rotational freedom of the benzoyl group, and the orientation of the amino linkage. By simulating the system over nanoseconds or even microseconds, researchers can observe transitions between different low-energy conformations and map out the potential energy surface.

For instance, a simulation would track the dihedral angles between the fluorene ring system and the benzoyl group to understand the rotational barrier and the most stable orientations. This dynamic information is crucial as the conformation of the molecule can significantly impact its biological activity or material properties.

Solvent Effects:

The surrounding solvent can have a profound effect on the structure, dynamics, and reactivity of a solute. MD simulations are particularly well-suited to probe these effects at a molecular level. By explicitly including solvent molecules (such as water, ethanol, or a non-polar solvent) in the simulation box, one can observe how the solvent organizes around the this compound molecule.

Key parameters that would be analyzed include:

Radial Distribution Functions (RDFs): RDFs describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. For this compound, one could calculate RDFs for water molecules around the polar amide group and the non-polar aromatic rings to understand the hydration structure.

Hydrogen Bonding: The number and lifetime of hydrogen bonds between the amide group of this compound and protic solvent molecules like water would be a critical output of an MD simulation. This provides a quantitative measure of the specific interactions governing solubility and stability.

Solvation Free Energy: This thermodynamic quantity, which can be calculated from simulations, quantifies the energetic cost or gain of transferring the molecule from a vacuum to a solvent. It is a fundamental measure of solubility.

The following table illustrates the type of data that would be generated from hypothetical MD simulations of this compound in different solvents to study its dynamic behavior and solvent interactions.

| Simulation Parameter | Value in Water (Hypothetical) | Value in Octanol (Hypothetical) | Significance |

| Average End-to-End Distance (Å) | 10.5 | 11.2 | Indicates the overall compactness or extension of the molecule in different solvent environments. |

| Fluorene-Benzoyl Dihedral Angle (degrees) | 45 ± 10 | 60 ± 15 | Describes the average orientation and flexibility of the benzoyl group relative to the fluorene core. |

| Amide-Water Hydrogen Bonds | 2.5 | N/A | Quantifies the specific interactions with a protic solvent, crucial for understanding solubility in aqueous media. |

| Solvation Free Energy (kcal/mol) | -8.7 | -12.3 | Predicts the molecule's preference for a particular solvent, with more negative values indicating greater solubility. |

Table 1: Hypothetical data from molecular dynamics simulations of this compound in different solvents.

Applications in Advanced Materials Science and Supramolecular Chemistry

Supramolecular Assembly and Host-Guest Interactions of Fluorene (B118485) Amides

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. nso-journal.org Fluorene amides, including 2-Benzoylaminofluorene, are excellent building blocks for supramolecular assembly due to the interplay of various non-covalent interactions.

The amide functional group (-CO-NH-) is a cornerstone of supramolecular assembly, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This directional and specific interaction is a primary driving force in the self-assembly of fluorene amides. nd.edu These hydrogen bonds can lead to the formation of well-defined, one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. researchgate.net For instance, the N−H⋯O hydrogen bonds in related benzoylthiourea (B1224501) isomers dictate their molecular configurations and crystal packing modes. doi.org

The predictable patterns of hydrogen bonding, combined with the shape of the fluorene backbone, can guide the assembly of molecules into complex, ordered structures. researchgate.net This process, often referred to as self-assembly, can produce a variety of nano- and microstructures, such as fibers, ribbons, and vesicles. researchgate.net Research on fluorinated cyclohexanes has shown that amide bonds are crucial for supramolecular polymerization, leading to the formation of fibrous networks. nih.gov Similarly, the hydrogen bonding in fluorene amides can direct their aggregation into highly organized architectures. The continuous evolution of these hydrogen-bonded networks, involving the breaking and forming of bonds, is a key feature of their dynamic nature. stanford.edu

The table below summarizes typical hydrogen bond parameters found in amide-containing crystal structures, illustrating the characteristics of the interactions that drive the assembly of molecules like this compound.

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference |

| N−H⋯O | 2.691 - 3.186 | 135 - 151.7 | doi.org |

| N−H⋯N | 3.1 (approx.) | Not Specified | researchgate.net |

| Gln=O⋯H—N | 3.1 - 3.2 | Not Specified | nih.gov |

This data is representative of amide-based hydrogen bonds from related molecular systems and serves as an illustration.

Beyond hydrogen bonding, the supramolecular behavior of this compound is governed by a suite of other non-covalent interactions. nso-journal.org The large, aromatic surfaces of the fluorene and benzoyl groups facilitate strong π-π stacking interactions, which work in concert with hydrogen bonds to stabilize the assembled structures. Van der Waals forces also play a significant role in the close packing of molecules. researchgate.net

This combination of interactions is fundamental to molecular recognition, the specific binding of a "guest" molecule to a complementary "host." In the context of fluorene amides, these molecules can act as guests, fitting into the cavities of larger host macrocycles like cyclodextrins, calixarenes, or cucurbiturils. nih.gov The formation of such host-guest complexes is driven by factors like size, shape, and chemical complementarity between the host and guest. nih.gov The encapsulation of a guest molecule can alter its physical and chemical properties, a principle that is central to the development of supramolecular prodrugs and other functional systems. rsc.org The interplay of enthalpy and entropy, largely driven by the hydrophobic effect, governs the thermodynamics of host-guest binding. nih.gov

Key non-covalent interactions involved in the supramolecular chemistry of fluorene amides are detailed below.

| Interaction | Description | Role in Assembly |

| Hydrogen Bonding | Directional interaction between an N-H group and a C=O group. | Primary driver for forming specific, ordered networks. nd.edu |

| π-π Stacking | Attractive interaction between the electron clouds of aromatic rings (fluorene, benzoyl). | Stabilizes assemblies and promotes columnar or layered structures. researchgate.net |

| Van der Waals Forces | Weak, non-specific attractions between adjacent molecules. | Contributes to the overall cohesive energy and dense packing in the solid state. nso-journal.org |

| Host-Guest Interactions | Encapsulation of a molecule (guest) within a larger cavity-containing molecule (host). | Enables the formation of complex, functional supramolecular systems. nih.govrsc.org |

Crystal Engineering and Solid-State Chemistry of this compound

Crystal engineering is the rational design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nih.govresearchgate.net The ability of this compound to participate in multiple types of non-covalent interactions makes it a prime candidate for crystal engineering studies.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. wikipedia.org Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. This phenomenon is critically important in the pharmaceutical and materials industries. mdpi.com

The crystallization of compounds like this compound can be influenced by various factors such as the choice of solvent, temperature, and cooling rate, potentially leading to different polymorphic forms. researchgate.net For example, studies on 2-benzoyl-N,N-diethylbenzamide, a related molecule, revealed multiple polymorphs with different molecular conformations and packing arrangements depending on the crystallization solvent. mdpi.com The study of co-crystals, where two or more different molecules are present in the same crystal lattice, has also revealed rare cases of polymorphism. rsc.orgresearchgate.net X-ray diffraction is a fundamental technique for identifying and characterizing different polymorphs by determining their precise three-dimensional atomic arrangements. mdpi.comnih.gov

The principles of crystal engineering allow for the deliberate design of crystalline materials with tailored properties. By understanding the strength and directionality of intermolecular forces, scientists can predict and control how molecules will arrange themselves in a crystal. nih.govnih.gov For this compound, the hydrogen-bonding amide group and the π-stacking-capable aromatic rings are the primary synthons for designing specific crystal packing motifs.

X-ray crystallographic studies of various fluorene derivatives provide invaluable information for designing new materials with desired stability and functionality. mdpi.com For instance, structural diversity in fluorenone derivatives can be achieved by tuning intermolecular interactions, which is significant for fabricating diverse self-assembled networks. nih.gov The goal is to create materials where the molecular arrangement optimizes properties like charge transport for electronics or non-linear optical activity for photonics. The design of complex, two-dimensional covalent organic frameworks (COFs) demonstrates a high level of control over the structure of crystalline materials. nih.govnih.gov

Role in Organic Electronic and Photonic Materials

Fluorene and its derivatives are a well-established class of materials in organic electronics and photonics due to their high photoluminescence quantum yield, good thermal stability, and excellent charge-carrying capabilities. dntb.gov.uatue.nl The rigid and planar structure of the fluorene core allows for efficient π-electron delocalization, which is essential for these applications.

The incorporation of a benzoylamino group onto the fluorene scaffold can modulate these properties in several ways. The amide group can influence the energy levels (HOMO/LUMO) of the molecule, thereby tuning its optical and electronic characteristics. Furthermore, the hydrogen-bonding capability can be exploited to enhance intermolecular order in thin films, which is often beneficial for charge transport in devices like organic thin-film transistors (OTFTs). mdpi.com Fluorene-based polymers are used in a variety of organic electronic devices. researchgate.net

In photonics, fluorene-based molecules are investigated for applications that leverage their interaction with light. researchgate.net These include organic light-emitting diodes (OLEDs), where they can function as efficient blue-light emitters, and as materials for two-photon absorption (2PA). researchgate.netuni-wuerzburg.de 2PA is a nonlinear optical process with applications in 3D microfabrication, high-resolution imaging, and optical data storage. researchgate.net The specific structure of this compound, with its combination of electron-rich fluorene and amide functionalities, suggests it could be a valuable component in the design of new materials for these advanced applications.

The table below outlines potential applications of fluorene-based materials and the role of the this compound structure.

| Application Area | Relevant Property | Potential Role of this compound |

| Organic Electronics | Charge Carrier Mobility, Energy Levels | The π-conjugated system facilitates charge transport; the amide group can influence energy levels and promote ordered packing via hydrogen bonds. mdpi.comresearchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | High Photoluminescence Quantum Yield, Color Purity | The fluorene core is a known blue emitter; functional groups can be used to tune emission color and efficiency. uni-wuerzburg.de |

| Photonics / Nonlinear Optics | Two-Photon Absorption (2PA) Cross-Section | The extended π-system is a prerequisite for 2PA; the molecule could be part of a larger chromophore designed for this purpose. researchgate.net |

| Supramolecular Materials | Self-Assembly, Controlled Aggregation | Hydrogen bonding and π-stacking interactions allow for the formation of ordered nanostructures with tailored properties. nso-journal.org |

Lack of Specific Research Data on "this compound" Precludes Article Generation

The initial and subsequent targeted searches for "this compound" and its potential applications returned results on fluorene derivatives in a broad sense or on other unrelated chemical compounds. This lack of specific research indicates that "this compound" is either not a compound of significant focus in these fields of study, or the research is not available in the public domain.

Therefore, it is not possible to generate the requested in-depth and scientifically accurate article strictly following the provided outline, as the foundational research data required to populate the specified sections and subsections for "this compound" is absent from the available search results. The generation of an article without this specific data would lead to speculation and would not meet the required standards of scientific accuracy and adherence to the user's strict outline.

Future Research Directions and Emerging Paradigms in Fluorene Amide Chemistry

Development of Novel Synthetic Strategies for Highly Functionalized Derivatives

The future of fluorene (B118485) amide chemistry is intrinsically linked to the ability to synthesize derivatives with a high degree of functionalization. The development of novel synthetic strategies is paramount to access molecules with tailored properties. Current synthetic modifications of complex molecules are often multi-step processes involving expensive reagents. nih.gov Future strategies will likely focus on improving efficiency and expanding the accessible chemical space.

Key research directions include:

Late-Stage Functionalization: Developing methods to introduce functional groups onto the pre-formed 2-Benzoylaminofluorene scaffold. This allows for the rapid diversification of a common intermediate, a crucial strategy for creating libraries of compounds for screening.

Directed C-H Activation: Utilizing directing groups to selectively functionalize specific C-H bonds on the fluorene or benzoyl rings, offering precise control over the substitution pattern and enabling the synthesis of previously inaccessible isomers.

Bio-inspired Synthesis: Drawing inspiration from natural product synthesis to construct complex architectures around the fluorene amide core. nih.gov

These advanced synthetic methods will enable the creation of derivatives with enhanced solubility, specific binding capabilities, or tunable photophysical properties. researchgate.netchemrxiv.org

Table 1: Prospective Synthetic Strategies for this compound Derivatives

| Strategy | Description | Potential Derivative Type |

|---|---|---|

| Multi-component Reactions | One-pot synthesis combining three or more reactants to build molecular complexity efficiently. | Highly substituted fluorene amides with diverse functional groups. |

| Late-Stage Functionalization | Introduction of functional groups onto a core molecule in the final steps of a synthesis. | Libraries of derivatives with varied peripheral functionality for screening. |

| Directed C-H Activation | Use of a directing group to achieve regioselective functionalization of otherwise unreactive C-H bonds. | Specifically substituted isomers for structure-activity relationship studies. |

| Supramolecular Synthesis | Utilizing non-covalent interactions to guide the assembly of functionalized building blocks. chemrxiv.org | Self-assembling systems and dynamic materials. nih.gov |

Advanced Spectroscopic Probes for Real-Time Mechanistic Insights

A deeper understanding of reaction mechanisms and molecular dynamics is crucial for the rational design of new materials and processes. Advanced spectroscopic techniques are set to provide unprecedented real-time insights into the behavior of this compound and its derivatives.

Future applications of spectroscopy in this area will likely involve:

Time-Resolved Spectroscopy: Employing femtosecond to nanosecond transient absorption and fluorescence spectroscopy to map the excited-state dynamics of fluorene amides. This is essential for understanding and optimizing their performance in applications like organic light-emitting diodes (OLEDs) or as fluorescent probes. mdpi.com

In-situ Reaction Monitoring: Using techniques like Raman and infrared (IR) spectroscopy, coupled with nuclear magnetic resonance (NMR), to monitor chemical transformations in real-time. This can help identify transient intermediates and optimize reaction conditions for the synthesis of derivatives. nih.gov

Advanced Solid-State NMR: Probing the structure and intermolecular interactions, such as hydrogen bonding, in solid-state materials containing fluorene amides. acs.org This is critical for understanding crystal packing and its effect on material properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For mechanistic studies involving paramagnetic species, such as reactions catalyzed by transition metals like nickel, EPR can identify and characterize key intermediates. nih.gov

These techniques will bridge the gap between static molecular structures and their dynamic functions, providing a clearer picture of how fluorene amides operate at a mechanistic level.

Table 2: Application of Advanced Spectroscopic Techniques to Fluorene Amide Chemistry

| Spectroscopic Technique | Mechanistic Insight | Relevance to this compound |

|---|---|---|

| Time-Resolved Fluorescence/Absorption | Excited-state pathways, charge transfer dynamics, and quenching mechanisms. mdpi.com | Optimizing photophysical properties for sensors and optoelectronics. |

| In-situ NMR/IR Spectroscopy | Real-time tracking of reactant consumption and product formation; identification of intermediates. nih.gov | Elucidating reaction pathways for novel synthetic strategies. |

| 2D Solid-State NMR | Intermolecular packing, hydrogen bonding networks, and conformational analysis in the solid state. acs.org | Understanding structure-property relationships in crystalline materials. |

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of paramagnetic intermediates in catalytic cycles. nih.gov | Investigating metal-catalyzed functionalization reactions. |

Integration with Flow Chemistry and High-Throughput Experimentation for Accelerated Discovery

The traditional "one-at-a-time" batch synthesis approach is increasingly being replaced by automated, high-throughput methods. The integration of flow chemistry and high-throughput experimentation (HTE) represents a paradigm shift that can dramatically accelerate the discovery and optimization of this compound derivatives. syrris.com

Key advantages of this integrated approach include:

Rapid Reaction Screening: HTE platforms can perform hundreds of reactions in parallel, allowing for the rapid screening of catalysts, solvents, and reaction conditions. purdue.edu This significantly reduces the time required for optimization.

Enhanced Safety and Scalability: Flow chemistry involves performing reactions in continuous-flow reactors. The small reactor volumes enhance heat and mass transfer, allowing for safer operation at high temperatures and pressures and enabling seamless scaling from milligrams to kilograms without re-optimization. purdue.eduvapourtec.com

Library Synthesis: The combination of HTE and flow chemistry is ideal for generating large libraries of related compounds for biological or materials screening. vapourtec.com This is crucial for exploring the vast chemical space of functionalized fluorene amides.

Automation and Data Integration: These systems can be integrated with automated purification and analytical equipment, creating a fully automated workflow from synthesis to analysis. syrris.comnih.gov

This approach will enable researchers to navigate the complex parameter space of chemical reactions more efficiently, leading to the faster development of new fluorene amides with desired properties. wuxibiology.com

Table 3: Comparison of Batch Synthesis vs. Integrated Flow/HTE for Fluorene Amide Development

| Feature | Traditional Batch Synthesis | Integrated Flow Chemistry & HTE |

|---|---|---|

| Throughput | Low (one reaction at a time) | High (hundreds of reactions in parallel) purdue.edu |

| Optimization Speed | Slow, sequential process | Rapid, parallel screening of variables wuxibiology.com |

| Safety | Challenges with exotherms and hazardous reagents at scale. | Inherently safer due to small reaction volumes and superior heat/mass transfer. syrris.com |

| Scalability | Often requires significant re-optimization for scale-up. | Seamless scaling by running the reactor for longer periods. nih.gov |

| Data Generation | Limited data points per experiment. | Massive datasets enabling machine learning and statistical modeling. vapourtec.com |

Exploration of this compound in Nanoscale Materials and Hybrid Systems

The unique electronic and photophysical properties of fluorene derivatives make them attractive candidates for incorporation into advanced nanoscale materials and hybrid systems. researchgate.net Future research will likely focus on leveraging the this compound scaffold as a functional component in these materials.

Potential areas of exploration include:

Organic-Inorganic Hybrid Materials: Integrating this compound derivatives with inorganic nanomaterials like quantum dots, metal oxides (e.g., TiO₂, SiO₂), or plasmonic nanoparticles. nih.govmdpi.comresearchgate.net The synergy between the organic and inorganic components can lead to novel properties, such as enhanced light-harvesting or improved charge transport. researchgate.net

Nanoscale Sensors: Functionalizing the fluorene amide structure to act as a fluorescent probe for detecting specific analytes (ions, molecules). rsc.org When incorporated into a nanomaterial matrix, these probes could form the basis of highly sensitive and selective sensors. nih.gov

Self-Assembled Nanosystems: Designing derivatives that can self-assemble into well-defined nanostructures like nanofibers, vesicles, or organogels. The benzamide (B126) group is well-suited for forming hydrogen-bonded networks that can drive this assembly.

Active Layers in Electronic Devices: Exploring the use of highly pure, functionalized this compound derivatives in the active layers of electronic devices such as OLEDs or organic photovoltaics (OPVs), where fluorene-based polymers are already well-established.

The Center for Nanoscale Materials (CNM) and similar facilities provide the tools and expertise necessary to characterize and fabricate these complex hybrid systems. osti.gov

Table 4: Potential Applications of this compound in Nanoscale Systems

| Nanoscale System | Role of this compound Derivative | Potential Application |

|---|---|---|

| Quantum Dot Conjugates | Fluorescent energy transfer donor or acceptor. | Ratiometric biosensing, light-harvesting arrays. nih.gov |

| Metal Oxide Nanocomposites | Photosensitizer or charge-transporting moiety. mdpi.com | Photocatalysis, dye-sensitized solar cells. |

| Self-Assembled Nanofibers | Structural building block driven by hydrogen bonding and π-stacking. | Scaffolds for tissue engineering, stimuli-responsive gels. nih.gov |

| Polymer-Hybrid Materials | Functional dopant or co-monomer. | Organic electronics, advanced coatings. mdpi.com |

Computational Design of Fluorene Amides with Tunable Electronic and Structural Properties

Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of molecular properties and guiding experimental efforts. rsc.org For fluorene amides, computational design offers a powerful strategy to tune electronic and structural properties in silico before committing to laborious synthesis.

Future computational research will focus on:

Predicting Photophysical Properties: Using quantum chemical methods like Time-Dependent Density Functional Theory (TD-DFT) to accurately predict UV-visible absorption and fluorescence emission spectra, as well as quantum yields. This allows for the pre-screening of candidates for optical applications.

Rationalizing Structure-Property Relationships: Employing computational models to understand how subtle changes in molecular structure—such as the position of a substituent or the torsion angle between rings—affect the electronic properties. capes.gov.br This knowledge is key to designing molecules with targeted characteristics. rsc.org

Simulating Self-Assembly: Using molecular dynamics (MD) simulations to predict how derivatives of this compound will interact and assemble in solution or at interfaces, guiding the design of new supramolecular materials.

High-Throughput Virtual Screening: Creating large virtual libraries of fluorene amide derivatives and using computational methods to rapidly screen them for desired properties, identifying the most promising candidates for synthesis. nanoge.org

This synergy between computational design and experimental validation will accelerate the discovery of new fluorene amides with precisely controlled functionalities. rsc.orgcapes.gov.br

Table 5: Computational Methods for Designing Fluorene Amides

| Computational Method | Predicted Property | Relevance to this compound Design |

|---|---|---|

| Density Functional Theory (DFT) | Ground-state geometry, electronic structure, reaction energies. | Assessing stability and predicting reactivity of new derivatives. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra, excited-state character. | Designing molecules with specific colors and fluorescence properties. capes.gov.br |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Properties of a molecule within a complex environment (e.g., a protein or solvent). rsc.org | Predicting behavior in biological systems or solution. |

| Molecular Dynamics (MD) | Self-assembly behavior, conformational dynamics, transport properties. | Designing self-assembling materials and understanding transport in devices. |

Q & A

Q. How can researchers ensure compliance with evolving regulatory standards for carcinogen handling?

- Methodological Answer : Regularly consult the NIST Chemistry WebBook and EU Regulation 2016/425 for updated PPE requirements. Establish a laboratory safety committee to review protocols biannually, incorporating new data (e.g., 2024 safety reports ). Document all training sessions and hazard assessments in a centralized database.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.